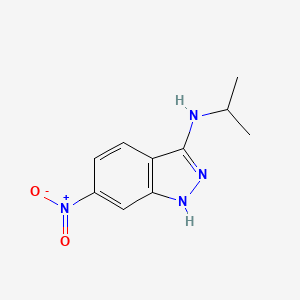

N-Isopropyl-6-nitro-1H-indazol-3-amine

Description

Overview of the Indazole Heterocyclic System in Chemical Biology Research

The indazole ring system, a nitrogen-containing heterocycle, is a crucial building block in the synthesis of compounds with a wide array of biological activities. nih.govnih.gov While naturally occurring indazoles are relatively rare, synthetic derivatives have garnered significant attention in medicinal chemistry. nih.gov The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse chemical space with a broad spectrum of pharmacological properties. nih.gov Researchers have explored indazole derivatives for their potential as anti-inflammatory, antibacterial, and antitumor agents, among other therapeutic applications. nih.gov

Significance of Indazole Derivatives as Privileged Scaffolds in Molecular Research

Indazole derivatives are widely recognized as "privileged scaffolds" in drug discovery. This term denotes molecular frameworks that are capable of binding to multiple biological targets with high affinity. The structural rigidity and the presence of hydrogen bond donors and acceptors in the indazole ring system contribute to its ability to interact with various enzymes and receptors. This versatility has led to the development of several clinically approved drugs and numerous candidates in clinical trials that feature the indazole core. nih.gov

Introduction to N-Isopropyl-6-nitro-1H-indazol-3-amine within the Broader Indazole Chemical Space

This compound is a specific derivative within the vast family of indazoles. Its structure is characterized by an indazole core with three key substitutions: an isopropyl group attached to the amino group at the 3-position, a nitro group at the 6-position, and an amino group at the 3-position. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the indazole ring. The N-isopropyl group at the 3-amino position adds a lipophilic character to the molecule.

Below are the key chemical identifiers for this compound:

| Property | Value |

| Molecular Formula | C10H12N4O2 |

| CAS Number | 927209-11-8 |

| Molecular Weight | 220.23 g/mol |

Current Research Landscape and Gaps Pertaining to this compound and its Analogues

The current body of scientific literature contains limited specific research focused exclusively on this compound. While general synthetic methods for indazole derivatives are well-established, detailed synthetic routes and characterization data for this particular compound are not widely published in peer-reviewed journals.

Research on analogous compounds, however, provides some context. Studies on various 6-nitro-1H-indazole derivatives have explored their potential as antiproliferative and antibacterial agents. mdpi.com For instance, certain nitro-based indazoles have demonstrated activity against lung carcinoma cell lines. mdpi.com Furthermore, research into 3-amino-1H-indazole derivatives has highlighted their role as effective hinge-binding fragments in kinase inhibitors, a key area in cancer therapy. nih.gov

A significant gap in the current research landscape is the lack of published biological activity data and structure-activity relationship (SAR) studies for this compound. Future research could focus on the synthesis of this compound and a systematic evaluation of its biological properties, particularly in areas where related indazole derivatives have shown promise, such as oncology and infectious diseases. Investigating the impact of the N-isopropyl substitution on the biological activity and selectivity compared to other N-substituted analogues would be a valuable contribution to the field of medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O2 |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

6-nitro-N-propan-2-yl-1H-indazol-3-amine |

InChI |

InChI=1S/C10H12N4O2/c1-6(2)11-10-8-4-3-7(14(15)16)5-9(8)12-13-10/h3-6H,1-2H3,(H2,11,12,13) |

InChI Key |

NOTQHGDIZLMKJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NNC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Strategies for the Synthesis of the Indazole Core Structure

The indazole ring system, a bicyclic aromatic heterocycle, is a prevalent motif in medicinal chemistry. Its synthesis has been approached through various classical and modern methodologies.

Diazotization-Cyclization Reactions of Aromatic Precursors

One of the most traditional and widely employed methods for the synthesis of the indazole core is through the diazotization of appropriately substituted anilines, followed by an intramolecular cyclization. A common precursor for this reaction is 2-methylaniline (o-toluidine). The process involves the diazotization of the amino group, typically using sodium nitrite (B80452) in the presence of a mineral acid, to form a diazonium salt. This intermediate then undergoes an intramolecular cyclization to furnish the indazole ring. For instance, the synthesis of 6-nitroindazole (B21905) can be achieved from 2-methyl-5-nitroaniline (B49896) through such a diazotization-cyclization sequence. google.com

Cyclocondensation Approaches for Indazole Ring Formation

Cyclocondensation reactions offer another versatile route to the indazole core. These methods typically involve the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. A notable example is the reaction of α,β-unsaturated ketones with hydrazine. nih.gov This approach allows for the construction of the pyrazole (B372694) ring fused to a benzene (B151609) ring, yielding the indazole scaffold. The specific substitution pattern on the final indazole product is dictated by the substituents present on the starting materials.

Metal-Catalyzed Coupling Reactions for Indazole Scaffold Construction

Modern synthetic organic chemistry has introduced powerful metal-catalyzed cross-coupling reactions for the construction of heterocyclic systems, including indazoles. Palladium-catalyzed reactions, for example, have been utilized in the synthesis of 3-aminoindazoles. A patent describes a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine, showcasing the utility of metal catalysis in modifying the indazole core. google.com These methods often offer high efficiency and functional group tolerance.

Specific Synthetic Approaches to N-Isopropyl-6-nitro-1H-indazol-3-amine

The synthesis of the target molecule, this compound, requires the strategic introduction of both the N-isopropyl group and the nitro group onto the 3-aminoindazole core. The sequence of these transformations is crucial for achieving the desired isomer.

Alkylation Strategies for N-Substitution (e.g., Isopropyl Group Introduction)

The introduction of an alkyl group, such as an isopropyl group, onto the nitrogen of the indazole ring is a common transformation. Direct N-alkylation of the indazole core can, however, lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. Research has shown that in some cases, the use of specific bases and solvents can favor the formation of one isomer over the other. For the synthesis of this compound, a plausible route involves the alkylation of 6-nitro-1H-indazol-3-amine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a suitable base.

| Alkylating Agent | Base | Solvent | Potential Outcome |

| Isopropyl bromide | K2CO3 | DMF | Mixture of N1 and N2 isomers |

| Isopropyl iodide | NaH | THF | Potentially improved regioselectivity |

This table presents plausible conditions based on general knowledge of N-alkylation of indazoles and is not based on a specific reported synthesis of the target compound.

Nitration Reactions for Introduction of the Nitro Group

The introduction of a nitro group onto the indazole ring is typically achieved through electrophilic aromatic substitution using a nitrating agent. A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the indazole ring. For the synthesis of 6-nitroindazoles, a common starting material is a substituted 2-methylacetanilide, which upon nitrosation and cyclization yields the corresponding nitroindazole. google.com A patent describes the conversion of 2-methyl-5-nitroacetanilide to 6-nitroindazole. google.com Another patent details the nitration of imidazoles, a related heterocyclic system, which can provide insights into the conditions required for such transformations. google.com The synthesis of this compound could potentially involve the nitration of N-isopropyl-1H-indazol-3-amine. The directing effects of the amino and isopropylamino groups would influence the position of the incoming nitro group.

| Nitrating Agent | Acid Catalyst | Temperature | Potential Product |

| HNO3 | H2SO4 | 0-25 °C | 6-nitroindazole derivative |

| Nitronium tetrafluoroborate | - | Room Temperature | Nitro-substituted indazole |

This table outlines general conditions for aromatic nitration and their potential application in the synthesis of the target compound.

Multi-Step Synthesis Pathways Involving Precursor Functionalization

While specific literature detailing the synthesis of this compound is sparse, its structure suggests a logical multi-step synthesis originating from functionalized benzonitrile (B105546) precursors. A common and effective method for constructing the 3-aminoindazole core involves the cyclization of ortho-halobenzonitriles with hydrazine. rsc.org

A plausible pathway would begin with a suitably substituted 2-halobenzonitrile, such as 2-fluoro-4-nitrobenzonitrile (B1302158) or 2-chloro-4-nitrobenzonitrile. The synthesis would proceed via the following key steps:

Nitration of a Precursor: The synthesis may start from a simpler 2-halobenzonitrile, which is first nitrated to introduce the nitro group at the required position (position 4 of the benzonitrile, which becomes position 6 of the indazole).

Cyclization with Hydrazine: The resulting 2-halo-4-nitrobenzonitrile is then reacted with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the halide, followed by an intramolecular cyclization to form the 6-nitro-1H-indazol-3-amine core.

N-Isopropylation: The final step would involve the selective N-alkylation of the 3-amino group with an isopropyl source, such as isopropyl bromide or 2-iodopropane, under basic conditions to yield the target compound, this compound. Protecting the N1 position of the indazole ring might be necessary to ensure selective alkylation at the 3-amino position.

This approach, which builds the molecule by sequentially adding functional groups to a basic aromatic precursor, is a versatile strategy for producing a variety of substituted indazoles.

Derivatization and Functionalization of this compound

Once synthesized, this compound serves as a versatile scaffold for further chemical modifications, allowing for the exploration of its chemical space for various applications.

Chemical Modifications at the Amino Group and Indazole Ring

The this compound molecule presents several sites for chemical modification.

N1-Alkylation/Arylation: The nitrogen at the N1 position of the indazole ring is a common site for functionalization. It can be alkylated using alkyl halides in the presence of a base or arylated using copper-catalyzed or palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.netresearchgate.net This allows for the introduction of a wide variety of substituents, which can significantly modulate the compound's properties.

Acylation of the 3-Amino Group: The secondary isopropylamino group at the C3 position can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. organic-chemistry.org This transformation can be used to introduce new functional groups or to act as a protecting group strategy during multi-step syntheses. libretexts.org

Electrophilic Substitution: The indazole ring itself can be subject to electrophilic substitution reactions such as halogenation. For instance, bromination of 4-substituted indazoles with N-bromosuccinimide (NBS) has been shown to occur regioselectively at the C7 position. researchgate.netrsc.org The presence of the deactivating nitro group at C6 would influence the position of any further electrophilic attack on the benzene portion of the ring.

Reduction of the Nitro Group to Amino Functionality for Further Derivatization

The nitro group at the C6 position is a key functional handle that can be readily converted into an amino group, opening up a vast array of subsequent derivatization possibilities. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. tandfonline.com

Several established methods are effective for the reduction of nitroarenes and can be applied to this compound:

| Reagent/Method | Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ catalyst | A clean and efficient method, often providing high yields. It is compatible with many functional groups, although care must be taken with groups that can also be reduced. nih.govresearchgate.net |

| Metal/Acid Reduction | Fe, Sn, or Zn in the presence of acid (e.g., HCl) | A classic and robust method for nitro group reduction. |

| Stannous Chloride (SnCl₂) | Anhydrous SnCl₂ in an alcohol solvent (e.g., ethanol) | A milder alternative that is often used for the selective reduction of nitro groups in the presence of other reducible functionalities. tandfonline.comresearchgate.netresearchgate.netreddit.com |

The resulting diamine, N³-isopropyl-1H-indazole-3,6-diamine, is a valuable intermediate. The newly formed primary amino group at C6 can be acylated, alkylated, or used as a nucleophile in various coupling reactions to build more complex molecules.

Introduction of Diverse Substituents via Cross-Coupling and Substitution Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of heterocyclic compounds like indazoles. nih.govnih.gov To utilize these reactions, a halogen atom is typically required on the indazole ring.

If a halogenated precursor (e.g., 7-bromo-6-nitro-1H-indazol-3-amine) is used or if a halogen is introduced onto the this compound scaffold, a variety of substituents can be introduced:

Suzuki-Miyaura Coupling: This reaction couples the halo-indazole with a boronic acid or ester to form a new C-C bond, allowing for the introduction of aryl, heteroaryl, or vinyl groups. researchgate.netrsc.orgnih.govresearchgate.net A typical catalyst system involves a palladium source like Pd(dppf)Cl₂ and a base such as K₂CO₃. nih.gov

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling the halo-indazole with a primary or secondary amine. wikipedia.orgresearchgate.netmit.eduorganic-chemistry.orglibretexts.org This would be a powerful method for introducing a diverse range of amino substituents at a halogenated position on the indazole ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group at C6 activates the indazole ring for nucleophilic aromatic substitution, particularly at the adjacent C5 and C7 positions. This allows for the direct introduction of nucleophiles, such as alkoxides or amines, by displacing a suitable leaving group (like a halogen) at these positions.

These synthetic strategies provide a robust toolbox for the synthesis and extensive functionalization of this compound, enabling the creation of diverse chemical libraries for further investigation.

Molecular Interactions and Mechanistic Elucidation

Investigation of Specific Molecular Targets and Pathways

Enzyme Inhibition Studies (e.g., Kinases, Carbonic Anhydrase, IDO1, KasA)

Kinases: The 1H-indazole-3-amine scaffold is a well-established "hinge-binding" motif crucial for the activity of many protein kinase inhibitors. nih.govnih.gov For instance, the compound GSK583, which incorporates an N-(1H-indazol-3-yl)amine core, is a highly potent and selective inhibitor of RIP2 kinase, a key component in the innate immune system. nih.gov Similarly, derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy. nih.gov While direct inhibition by N-Isopropyl-6-nitro-1H-indazol-3-amine has not been specifically documented, its core structure is foundational to this important class of enzyme inhibitors.

Carbonic Anhydrase: Nitro-containing aromatic compounds have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are overexpressed in hypoxic conditions. nih.gov Studies on 2-substituted-5-nitro-benzenesulfonamides revealed strong inhibitory activity against CA IX and XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov This suggests that the nitro-aromatic feature of this compound could potentially target these enzymes.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range |

| 2-Substituted-5-nitro-benzenesulfonamides | CA II | 8.8–4975 nM |

| CA IX | 5.4–653 nM | |

| CA XII | 5.4–653 nM |

Table 1: Inhibition of human carbonic anhydrase (hCA) isoforms by nitro-containing sulfonamides. Data sourced from research on bioreductive inhibitors targeting tumor-associated isoforms. nih.gov

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a critical enzyme in cancer immunotherapy as it suppresses the immune response by catabolizing tryptophan. nih.govnih.gov Inhibition of IDO1 is a key therapeutic strategy. Research has shown that various indazole derivatives exhibit IDO1 inhibitory activity. nih.gov For example, certain 3-substituted 1H-indazoles and 4,6-disubstituted 1H-indazoles have been identified as potent inhibitors of the IDO1 enzyme. nih.gov

Trypanothione (B104310) Reductase: Structurally similar compounds, specifically 3-chloro-6-nitro-1H-indazole derivatives, have shown promising biological activity against several species of Leishmania, the parasite responsible for leishmaniasis. nih.gov Molecular docking studies indicate that these compounds may act as inhibitors of trypanothione reductase (TryR), an essential enzyme for the parasite's survival. nih.gov One particular derivative demonstrated significant growth inhibition of Leishmania major. nih.gov

| Leishmania Species | Activity of 3-chloro-6-nitro-1H-indazole derivatives |

| L. infantum | Strong to moderate activity |

| L. tropica | Limited activity |

| L. major | Limited activity (one compound showed promise) |

Table 2: Antileishmanial activity profile for a series of 3-chloro-6-nitro-1H-indazole derivatives. nih.gov

Receptor Modulatory Effects (e.g., Adenosine (B11128) Receptors)

While there is no specific data on the interaction of this compound with adenosine receptors, the broader class of indazole derivatives has been explored for activity on various G-protein coupled receptors. The versatility of the indazole scaffold allows for its incorporation into molecules designed to selectively target specific receptor subtypes.

Interactions with Nucleic Acids and Proteins within Cellular Contexts

Direct interactions with nucleic acids have been observed with some nitro-aromatic compounds. For example, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, was found to significantly inhibit both DNA and RNA synthesis. nih.gov Furthermore, research into the anticancer properties of other indazole derivatives has shown that they can modulate key protein-protein interactions.

Cellular Pathway Modulation by this compound

Analysis of Cellular Proliferation and Apoptosis Signaling

The antitumor potential of the indazole scaffold is well-documented. nih.gov A study on a series of novel 1H-indazole-3-amine derivatives demonstrated significant cytotoxic effects against various human cancer cell lines. One promising compound exhibited a potent inhibitory effect against the K562 chronic myeloid leukemia cell line. Further investigation revealed that this compound induces apoptosis, a form of programmed cell death, in a concentration-dependent manner. Mechanistically, it was found to disrupt the balance of intracellular p53 protein levels by up-regulating the expression of the p53 tumor suppressor protein and reducing the expression of its negative regulator, MDM2.

Effects on Cell Cycle Progression

In addition to inducing apoptosis, certain indazole derivatives have been shown to interfere with the cell cycle. The same derivative that induced apoptosis in K562 cells was also found to cause cell cycle arrest. nih.govresearchgate.net Flow cytometry analysis showed that treatment with the compound led to an accumulation of cells in the G0/G1 phase and a significant decrease in the proportion of cells in the S phase. nih.govresearchgate.net This indicates that the compound exerts its antitumor properties by halting cell division.

| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase |

| Control (0 µM) | 29.4% | (baseline) |

| 10 µM | 31.8% | Decreased |

| 12 µM | 36.4% | Decreased |

| 14 µM | 41.1% | Decreased |

Table 3: Effect of an indazole derivative on the cell cycle distribution of K562 cells after 24 hours of treatment. The data shows a concentration-dependent increase in the G0/G1 population.

Modulatory Impact on Inflammatory Response Pathways (e.g., COX-2, Nitric Oxide)

The indazole scaffold is a core component of various compounds known for their anti-inflammatory properties, often exerted through the inhibition of key enzymes in inflammatory pathways. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). COX-2 is responsible for the production of prostaglandins, which are crucial mediators of inflammation and pain.

While direct inhibitory data for this compound on COX-2 is not specified, studies on related heterocyclic compounds suggest that the indazole nucleus can serve as a pharmacophore for COX-2 inhibition. The biological activity is often dictated by the nature and position of substituents on the indazole ring. For instance, the presence of specific groups can enhance binding affinity to the active site of the COX-2 enzyme.

Furthermore, inflammatory processes are also modulated by nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of chronic inflammation. Phlorotannin 6,6'-bieckol, for example, has been shown to inhibit NO production by suppressing the expression of iNOS and COX-2. nih.gov Given the established role of various nitrogen-containing heterocyclic compounds in modulating these pathways, it is plausible that this compound could influence the expression or activity of iNOS and COX-2, thereby affecting inflammatory responses.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Identification of Key Structural Determinants for Biological Activity

1H-Indazole Core: This bicyclic scaffold is a privileged structure in medicinal chemistry, known to form crucial interactions with various biological targets. SAR studies on different indazole-containing derivatives reveal that the 1H-indazole ring is vital for potent inhibitory activities against enzymes like IDO1, where it interacts with the heme cofactor and hydrophobic pockets. nih.gov

3-Amino Group: The amine at the C3 position is a common feature in many biologically active indazoles. It can act as a hydrogen bond donor, forming critical interactions with amino acid residues in a target's active site. For example, 1H-indazol-3-amine derivatives have been synthesized and evaluated as potent inhibitors of the Bcr-Abl kinase, a target in leukemia. nih.gov

N-Isopropyl Substituent: The group attached to the 3-amino group significantly influences potency, selectivity, and pharmacokinetic properties. In a series of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones, an isopropyl group at the N-1 position was found to provide the best balance of intrinsic potency and metabolic stability. mdpi.com This suggests the size and lipophilicity of the isopropyl group are optimal for fitting into a specific hydrophobic pocket of its target.

6-Nitro Group: The position of the nitro group on the benzene (B151609) ring of the indazole is critical. Studies on the reactivity of nitro-1H-indazoles have shown that substituents at different positions dramatically alter the molecule's properties. nih.gov In SAR analyses of other heterocyclic compounds, a nitro group often serves as a key electronic feature and can participate in specific interactions within a binding site. nih.gov The strong electron-withdrawing nature of the nitro group at the C6 position significantly influences the electronic distribution of the entire indazole ring system.

| Structural Moiety | Potential Contribution to Biological Activity | Supporting Evidence from Analogues |

|---|---|---|

| 1H-Indazole Core | Serves as a rigid scaffold for orienting other functional groups; participates in hydrophobic and π-stacking interactions. | Acts as a key pharmacophore for IDO1 and Bcr-Abl kinase inhibition. nih.gov |

| 3-Amino Group | Acts as a hydrogen bond donor, crucial for anchoring the ligand in the active site. | Essential for activity in numerous kinase inhibitors and other enzyme modulators. nih.gov |

| N-Isopropyl Group | Provides optimal steric bulk and lipophilicity to fit into hydrophobic pockets, potentially improving potency and metabolic stability. | Identified as an optimal substituent for activity and stability in related heterocyclic series. mdpi.com |

| 6-Nitro Group | Acts as a strong electron-withdrawing group, modulating the electronics of the ring system and potentially forming specific polar contacts. | Substituent position on the indazole ring is known to be crucial for activity. nih.govnih.gov |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a class of compounds like nitro-indazole amines, a QSAR model could predict the anti-inflammatory or other biological potencies of novel analogues before their synthesis.

QSAR studies on nitroaromatic compounds have demonstrated that their toxicity and biological activity are often linked to specific physicochemical parameters. mdpi.com A predictive model for this compound and its derivatives would likely rely on a combination of descriptors:

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, would be critical. The electron-withdrawing nitro group significantly lowers the LUMO energy, which is often correlated with certain toxicities and reaction mechanisms of nitroaromatics. mdpi.com

Steric Descriptors: Molar Refractivity (MR) and specific atomic radii would quantify the size and shape of the molecule and its substituents. The bulk of the N-isopropyl group would be a key variable here.

Hydrophobic Descriptors: The partition coefficient (logP) is a crucial measure of a molecule's lipophilicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Topological Descriptors: These indices describe the connectivity and branching of the molecular structure.

A typical QSAR model for indazole derivatives might take the form of a multiple linear regression equation, as seen in studies of hexahydro indazole derivatives as anti-inflammatory agents. researchgate.net For example, a hypothetical model could look like:

pIC50 = c0 + c1(logP) + c2(LUMO) + c3(MR) + ...

Such models, once validated, can guide the rational design of more potent and selective analogues by predicting how changes to the molecular structure will affect biological activity.

Conformational Analysis and its Influence on Target Binding

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. Conformational analysis examines the energetically favorable spatial arrangements of a molecule.

The core 1H-indazole ring is largely planar. However, there is significant conformational flexibility associated with the torsion angle between the indazole ring and the 3-amino substituent, as well as the rotation of the isopropyl group. The specific, low-energy conformation that the molecule adopts upon binding to a receptor—the "bioactive conformation"—is key to its activity.

Crystallographic studies of related nitro-indazole derivatives show that the nitro group is nearly coplanar with the benzene ring. nih.gov This planarity extends the conjugated π-system, which can be important for stacking interactions with aromatic residues in a protein's active site. Molecular modeling and X-ray crystallography of ligands bound to their targets often reveal an "induced fit" mechanism, where both the ligand and the protein undergo conformational changes to achieve optimal binding.

The orientation of the N-isopropyl group is particularly important. Its ability to rotate and position itself within a specific hydrophobic pocket can significantly enhance binding affinity. The hydrogen bonding potential of the 3-amino group, combined with the steric and electronic profile of the 6-nitro group and the conformation of the N-isopropyl substituent, creates a unique three-dimensional pharmacophore that dictates the molecule's biological target specificity and potency.

Preclinical Research in Model Systems Excluding Clinical Human Trials

In Vitro Cellular Models for Efficacy Assessment

In vitro assays are foundational in preclinical research, providing initial insights into the biological activity of a compound at the cellular level.

Evaluation of Cytotoxicity and Cell Viability in Cultured Cell Lines (e.g., Cancer Cell Lines, Microorganisms)

The initial assessment of a novel compound typically involves evaluating its cytotoxic (cell-killing) and cytostatic (cell growth-inhibiting) effects. This is often conducted across a panel of human cancer cell lines to identify potential anti-cancer activity. For instance, studies on other 1H-indazole-3-amine derivatives have demonstrated their inhibitory activities against various cancer cell lines, including those from lung, leukemia, prostate, and liver cancers, with IC50 values (the concentration required to inhibit 50% of cell growth) being a key metric. nih.gov

Similarly, the anti-microbial properties, particularly against pathogens like Mycobacterium tuberculosis, would be assessed. Research on other nitro-containing heterocyclic compounds, such as nitroimidazoles and nitrothiazoles, has shown potent in vitro activity against M. tuberculosis, indicating that the nitro-group can be a crucial pharmacophore for anti-tubercular effects.

No specific cytotoxicity or anti-microbial data for N-Isopropyl-6-nitro-1H-indazol-3-amine has been reported.

High-Throughput Screening Assays for Identifying and Validating Bioactivity

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. An HTS campaign for a compound like this compound would involve assays designed to measure its effect on targets relevant to cancer or infectious diseases, such as specific enzymes or cellular processes. There is no publicly available information indicating that this compound has been subjected to HTS assays.

Cellular Assays for Specific Biological Processes (e.g., Apoptosis, Cell Cycle Arrest, Enzyme Activity)

Once a compound shows initial bioactivity, further cellular assays are employed to elucidate its mechanism of action.

Apoptosis: These assays determine if the compound induces programmed cell death. For example, related 1H-indazole-3-amine derivatives have been shown to induce apoptosis, possibly by modulating the activity of proteins in the Bcl-2 family and the p53/MDM2 pathway. nih.gov

Cell Cycle Arrest: This analysis reveals if the compound halts cell proliferation at specific phases of the cell cycle (e.g., G1, S, G2/M). Studies on other nitro-substituted heterocyclic compounds have demonstrated the ability to cause cell cycle arrest, for example, at the G2/M phase. nih.govnih.gov

Enzyme Activity: If the compound is hypothesized to target a specific enzyme (e.g., a kinase or synthase), in vitro enzyme inhibition assays are performed to confirm this interaction and determine its potency. Various indazole derivatives are known to be potent inhibitors of protein kinases. nih.gov

Specific studies on this compound regarding these cellular processes have not been published.

In Vivo Efficacy Studies in Animal Models (Non-Clinical)

Promising results from in vitro studies typically lead to efficacy testing in animal models of disease, which provides crucial information on a compound's activity in a whole organism.

Assessment of Anti-Proliferative Effects in Xenograft Models

To evaluate anti-cancer efficacy in vivo, human cancer cells are often implanted into immunocompromised mice, forming tumors (xenografts). The test compound is then administered to these mice to determine its ability to inhibit tumor growth. There are no published studies reporting the assessment of this compound in any cancer xenograft models.

Evaluation of Efficacy in Specific Disease Animal Models (e.g., Tuberculosis Models)

For anti-tubercular agents, murine models of tuberculosis are standard. Mice are infected with M. tuberculosis, and the efficacy of the test compound is evaluated by its ability to reduce the bacterial load in the lungs and other organs. While various nitroimidazole compounds have demonstrated dose-dependent efficacy in murine tuberculosis models, no such in vivo data exists for this compound.

Biomarker Discovery and Validation in Preclinical Systems to Correlate Target Engagement with Efficacy

No research findings, data tables, or detailed discussions on the use of preclinical models to identify and validate biomarkers for this compound are available in the public domain. Studies detailing the molecular target of this compound, the development of assays to measure its engagement with the target in a biological system, and the subsequent correlation of this engagement with therapeutic efficacy in animal models have not been published.

Consequently, there is no data to present on:

The identification of pharmacodynamic biomarkers that change in response to treatment with this compound.

The validation of such biomarkers in preclinical models of disease.

The establishment of a quantitative relationship between the degree of target engagement and the observed efficacy of the compound.

Without such foundational preclinical data, a critical component of the drug development process for this specific chemical entity remains unelucidated in the scientific literature.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis of N-Isopropyl-6-nitro-1H-indazol-3-amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric structure of this compound. Such studies on related nitro-indazole derivatives have been performed to understand their reactivity and stability. nih.govsemanticscholar.org

The optimization of the molecule's geometry reveals key structural parameters like bond lengths and angles. The nitro group at the 6-position is typically found to be nearly coplanar with the indazole ring, an orientation that maximizes electronic conjugation. semanticscholar.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy and distribution of HOMO indicate the molecule's ability to donate electrons, while LUMO's characteristics relate to its electron-accepting capability. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps highlight electrophilic and nucleophilic sites, which are essential for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological macromolecules. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring, indicating these as sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue regions) would be expected around the amine and ring hydrogens, marking them as hydrogen bond donor sites.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is crucial for hypothesis-driven drug discovery. For indazole derivatives, docking studies have been successfully employed to predict their binding modes and affinities for various targets, including enzymes like trypanothione (B104310) reductase and protein kinases. nih.govbohrium.com

In a typical docking simulation for this compound, the three-dimensional structure of the compound would be placed into the active site of a selected protein target. A scoring function then calculates the binding energy (or docking score), which estimates the binding affinity. Lower binding energies generally suggest more favorable interactions.

The analysis of the docked pose reveals specific molecular interactions, such as:

Hydrogen Bonds: The amine group and the nitrogen atoms of the indazole ring are capable of forming crucial hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The isopropyl group and the benzene (B151609) portion of the indazole ring can engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The aromatic indazole ring can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These simulations provide a structural basis for the compound's potential biological activity and can guide the design of analogues with improved potency and selectivity. jocpr.com

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the docked pose and the flexibility of both the ligand and the protein. nih.govnih.gov

For the this compound-protein complex, an MD simulation would involve placing the system in a simulated physiological environment (e.g., a water box with ions) and calculating the atomic trajectories over a period, typically nanoseconds. tandfonline.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the ligand and protein backbone atoms to assess the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. bohrium.com

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding.

Interaction Analysis: The persistence of specific hydrogen bonds and other interactions observed in the docking pose can be monitored throughout the simulation, confirming their importance for binding.

These simulations validate the docking results and provide a deeper understanding of the dynamic interactions governing ligand recognition and binding. nih.gov

Prediction of Key Molecular Descriptors for Biological Activity (e.g., LogP, Topological Polar Surface Area, Hydrogen Bonding Capabilities)

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. nih.govbigchem.eu They are widely used in quantitative structure-activity relationship (QSAR) studies to predict a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential for biological activity. Several key descriptors for this compound have been calculated.

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a molecule. It is a critical factor influencing membrane permeability and solubility.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Hydrogen Bonding Capabilities: The number of hydrogen bond donors and acceptors is fundamental to molecular recognition and binding affinity to biological targets.

These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound.

Theoretical Studies on Tautomeric Equilibria and Aromaticity of the Indazole System

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. nih.gov The relative stability of these tautomers is crucial as it can affect the molecule's geometry, electronic properties, and ability to interact with biological targets.

Theoretical calculations have consistently shown that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15-20 kJ·mol⁻¹. researchgate.netnih.gov This stability is largely attributed to the greater aromatic character of the 1H-indazole, which has a benzenoid structure, compared to the quinoidal structure of the 2H-tautomer. researchgate.net

The presence of substituents can influence the tautomeric equilibrium. For this compound:

The 6-nitro group is a strong electron-withdrawing group, which delocalizes electron density from the benzene ring.

The 3-amino group is an electron-donating group that pushes electron density into the pyrazole ring.

Table of Mentioned Compounds

Advanced Analytical Methodologies for Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Isopropyl-6-nitro-1H-indazol-3-amine . Both ¹H and ¹³C NMR spectroscopy would be utilized to map the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) would be expected for the various protons within the molecule. The isopropyl group would exhibit a characteristic pattern: a septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). The aromatic protons on the indazole ring would appear in the downfield region, with their splitting patterns and coupling constants providing crucial information about their relative positions and the substitution pattern on the benzenoid ring. The amine (-NH) and the indazole N-H protons would likely appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the number and electronic environment of all carbon atoms. The spectrum would show distinct signals for the aliphatic carbons of the isopropyl group and the aromatic carbons of the indazole ring. The presence of the electron-withdrawing nitro group (-NO₂) would significantly influence the chemical shifts of the carbons in its vicinity, causing them to resonate at a lower field.

Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following are predicted values and would need to be confirmed by experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl -CH | 3.5 - 4.5 (septet) | 45 - 55 |

| Isopropyl -CH₃ | 1.2 - 1.5 (doublet) | 20 - 25 |

| Aromatic -H | 7.0 - 8.5 | 110 - 150 |

| Amine -NH | 5.0 - 7.0 (broad s) | - |

| Indazole -NH | 10.0 - 12.0 (broad s) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For This compound , High-Resolution Mass Spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, which for this compound is C₁₀H₁₂N₄O₂.

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used to generate ions of the molecule. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Further fragmentation of the molecular ion (MS/MS analysis) would provide valuable structural information. Characteristic fragmentation patterns would be expected, such as the loss of the isopropyl group, the nitro group, or other neutral fragments. Analyzing these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound within a complex mixture and confirming its molecular weight.

Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₂N₄O₂ |

| Exact Mass | 220.0960 |

| [M+H]⁺ (Monoisotopic) | 221.1033 |

| Key Fragmentation Pathways | Loss of NO₂, Loss of Isopropyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of This compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands include:

N-H stretching vibrations for the amine and indazole groups, typically appearing as broad bands in the region of 3200-3500 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic (isopropyl) C-H bonds, observed around 2850-3100 cm⁻¹.

N-O stretching vibrations of the nitro group, which are typically strong and appear as two distinct bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

C=C stretching vibrations within the aromatic ring, found in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations for the amine group, typically in the 1250-1350 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated indazole ring system and the nitro group, a strong chromophore, would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The position and intensity of these absorption bands are indicative of the extent of conjugation and the electronic nature of the molecule.

Data Table: Characteristic IR Absorption Bands and Predicted UV-Vis Maxima

| Functional Group | Characteristic IR Frequency (cm⁻¹) | Predicted UV-Vis λ_max (nm) |

| N-H Stretch (Amine, Indazole) | 3200 - 3500 | - |

| C-H Stretch (Aromatic) | 3000 - 3100 | - |

| C-H Stretch (Aliphatic) | 2850 - 3000 | - |

| NO₂ Asymmetric Stretch | 1500 - 1550 | 250 - 350 |

| NO₂ Symmetric Stretch | 1300 - 1350 | - |

| C=C Stretch (Aromatic) | 1450 - 1600 | - |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of This compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for purity determination.

A suitable reversed-phase HPLC method would be developed, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and its purity would be determined by the area percentage of its corresponding peak in the chromatogram. A purity of >95% or >98% is often required for research and development purposes.

Flash chromatography is a preparative technique that would be employed for the purification of the compound on a larger scale after its synthesis. This technique utilizes a stationary phase (e.g., silica (B1680970) gel) and a solvent system of appropriate polarity to separate the desired product from impurities and reaction byproducts.

Data Table: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

| HPLC/UPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV (e.g., at λ_max) |

| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexane (Gradient) | UV |

X-ray Crystallography for Solid-State Structure Determination

While the previously mentioned techniques provide a wealth of information about the molecule's structure and purity, X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of This compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.

This technique would also reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonding, which play a crucial role in the physical properties of the solid material. The resulting crystal structure would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule. As of the latest available information, a crystal structure for this specific compound has not been reported in publicly accessible databases.

Future Research Directions and Broader Research Significance

Development of Novel and Sustainable Synthetic Routes for N-Isopropyl-6-nitro-1H-indazol-3-amine and its Analogues

The synthesis of indazole derivatives has been a subject of intense research, leading to a variety of established methods. nih.govresearchgate.net However, the future of pharmaceutical manufacturing hinges on the development of processes that are not only efficient but also environmentally benign. Traditional methods for synthesizing indazoles can sometimes require harsh conditions, toxic catalysts, or multi-step procedures that are not ideal for large-scale production. researchgate.netresearchgate.net Consequently, a significant future research direction lies in the creation of novel and sustainable synthetic routes.

Key areas of innovation include:

Green Chemistry Approaches: The use of environmentally friendly solvents, such as water or ionic liquids, is a promising avenue. jocpr.comacs.orgsamipubco.com For instance, catalyst-free reactions in water have been developed for the synthesis of N-substituted azoles, demonstrating the potential for greener processes. acs.org Sonochemistry, which uses ultrasonic irradiation to drive reactions, also represents a sustainable approach that can lead to higher yields and shorter reaction times compared to conventional methods. nih.gov

Electrochemical Synthesis: Electrochemistry offers a transition-metal-free method for constructing 1H-indazoles at room temperature. rsc.org This technique avoids the need for toxic metal catalysts and often utilizes readily available starting materials, aligning with the principles of sustainable chemistry. rsc.org

Catalytic Innovations: Research into novel catalytic systems, such as copper(I) oxide nanoparticles, facilitates efficient one-pot, multi-component reactions. organic-chemistry.org These methods allow for the construction of complex molecules like indazole derivatives from simple precursors in a single step, improving atom economy and reducing waste. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and consistent production of indazole analogues. This technology can offer precise control over reaction parameters, leading to improved yields and purity.

The development of such sustainable methods is crucial for the cost-effective and environmentally responsible production of this compound and a diverse library of its analogues for further biological screening. samipubco.com

| Synthetic Approach | Key Features | Potential Advantages |

| Green Chemistry | Use of water, ionic liquids, or sonication. jocpr.comacs.orgnih.gov | Reduced environmental impact, safer reaction conditions, potential for improved efficiency. acs.orgnih.gov |

| Electrochemistry | Transition-metal-free, room temperature reactions. rsc.org | Avoids toxic catalysts, mild conditions, high atom economy. rsc.org |

| Novel Catalysis | One-pot, multi-component reactions using catalysts like Cu₂O nanoparticles. organic-chemistry.org | High efficiency, reduced number of steps, access to complex structures. organic-chemistry.org |

| Flow Chemistry | Continuous reaction processing. | Enhanced safety, scalability, consistency, and process control. |

Exploration of Undiscovered Biological Targets and Mechanisms of Action for Indazole Derivatives

The indazole scaffold is a privileged structure, known to interact with a variety of biological targets, most notably protein kinases. nih.govrsc.org Many indazole-based compounds, including approved drugs like Pazopanib and Axitinib, function as kinase inhibitors for cancer therapy. rsc.orgresearchgate.net While this area remains fertile ground for research, a significant future direction is to explore biological targets beyond the well-trodden path of kinase inhibition and to investigate novel therapeutic applications. nih.govbenthamdirect.com

Future explorations include:

Novel Kinase Targets: The human kinome consists of over 500 kinases, many of which are still unexplored as drug targets. Indazole derivatives can be screened against these novel kinases to identify new therapeutic opportunities in oncology and other diseases. nih.govrsc.org

Non-Kinase Targets: The indazole ring is a versatile pharmacophore capable of interacting with various enzyme classes and receptors. nih.govmdpi.com Research is expanding to evaluate indazole derivatives against targets implicated in neurodegenerative disorders, metabolic diseases, and infectious agents. nih.govresearchgate.net For example, recent studies have investigated indazoles as inhibitors of enzymes involved in Alzheimer's disease and as antileishmanial agents. researchgate.netnih.gov

Polypharmacology: Many complex diseases, such as cancer, involve multiple signaling pathways. researchgate.net Designing indazole derivatives that can modulate several targets simultaneously (polypharmacology) could lead to more effective therapies and overcome drug resistance. nih.govresearchgate.net

Mechanism of Action Studies: For compounds that show promising activity in phenotypic screens, elucidating their precise mechanism of action is crucial. This involves identifying the direct molecular target(s) and understanding how their modulation leads to a therapeutic effect, for instance, by inducing apoptosis in cancer cells. rsc.orgnih.gov

The structural diversity achievable with the indazole scaffold makes it an ideal starting point for discovering drugs with novel mechanisms of action. researchgate.netbenthamscience.com

| Therapeutic Area | Potential Targets/Mechanisms |

| Oncology | Novel protein kinases, non-kinase enzymes (e.g., IDO1), induction of apoptosis, anti-angiogenesis. nih.govresearchgate.netnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, other inflammatory pathway proteins. researchgate.netresearchgate.net |

| Neurodegeneration | Enzymes and receptors involved in Alzheimer's and Parkinson's diseases. nih.govresearchgate.net |

| Infectious Diseases | Viral enzymes (e.g., anti-HIV), parasitic targets (e.g., antileishmanial). benthamdirect.comnih.gov |

Integration of Advanced Preclinical Models (e.g., Organ-on-a-Chip) for Enhanced Translational Research

A major challenge in drug development is the high failure rate of compounds in clinical trials, often due to a lack of efficacy or unforeseen toxicity that was not predicted by traditional 2D cell culture and animal models. mdpi.com Advanced preclinical models, such as organoids and Organ-on-a-Chip (OoC) platforms, offer a transformative approach to bridge this translational gap. nih.govmdpi.com These models recapitulate human physiology and pathophysiology with much greater fidelity. mdpi.commdpi.com

The integration of these models will be pivotal for evaluating indazole derivatives:

Organ-on-a-Chip (OoC): These microfluidic devices contain living human cells in a 3D microenvironment that mimics the architecture and function of human organs like the liver, kidney, or lung. nih.govmdpi.com OoC systems can be used to test the efficacy and toxicity of indazole compounds on specific organs, providing more accurate predictions of human responses. mdpi.comnih.gov For instance, a liver-on-a-chip could assess drug metabolism and potential hepatotoxicity, while multi-organ chips could study systemic effects and drug-drug interactions. nih.govmdpi.com

Tumor Organoids: Derived directly from patient tumors, these 3D cultures preserve the genetic and phenotypic heterogeneity of the original cancer. nih.gov Cancer organoids are invaluable for screening anticancer agents like this compound to predict patient-specific responses and to study mechanisms of drug resistance. nih.gov

High-Throughput Screening: Recent advances have enabled the use of OoC and organoid models in high-throughput screening formats. researchgate.netnih.gov This allows for the testing of large libraries of indazole analogues to identify lead compounds with superior efficacy and safety profiles early in the drug discovery process. researchgate.netnih.gov For example, a library of 1537 kinase inhibitors was successfully screened using an OoC angiogenesis assay, identifying dozens of novel hits. researchgate.netnih.gov

By providing more physiologically relevant data, these advanced models can de-risk clinical development and accelerate the translation of promising indazole derivatives into effective therapies. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Indazole Drug Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. doi.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity, thereby accelerating the design-synthesize-test-analyze cycle. For indazole-based drug discovery, AI and ML offer powerful capabilities.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build sophisticated QSAR models that correlate the structural features of indazole derivatives with their biological activity. researchgate.netfrontiersin.org These models can predict the potency of new, unsynthesized compounds, helping chemists to prioritize which analogues to synthesize. researchgate.netfrontiersin.org

Virtual Screening: AI can be used to screen massive virtual libraries of compounds to identify those that are likely to bind to a specific biological target. This in silico approach can significantly reduce the time and cost associated with experimental high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties such as high potency, selectivity, and good pharmacokinetic profiles. This can lead to the discovery of novel indazole-based scaffolds with improved therapeutic potential. nih.gov

Predictive Toxicology and ADMET Modeling: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of indazole derivatives. This allows for the early identification and elimination of compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity.

By combining computational design with chemical synthesis, researchers can more rapidly and efficiently navigate the complex chemical space to optimize indazole derivatives into viable drug candidates. researchgate.netnih.gov

This compound as a Foundational Research Probe for Chemical Biology and Lead Optimization

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. rjpbr.comnih.gov this compound, with its distinct substitution pattern, serves as an excellent foundational scaffold for such purposes and for subsequent lead optimization efforts.

Its utility in this context includes:

Structure-Activity Relationship (SAR) Studies: The core structure of this compound provides multiple points for chemical modification. nih.govdundee.ac.uk By systematically altering the substituents—for example, modifying the isopropyl group, changing the position or nature of the nitro group, or substituting the amine—researchers can conduct detailed SAR studies. nih.govnih.gov This process reveals which parts of the molecule are critical for biological activity and provides a roadmap for designing more potent and selective compounds. nih.govdundee.ac.uk

Target Identification: If a compound like this compound shows interesting activity in a phenotypic screen, it can be converted into a chemical probe to identify its molecular target(s). nih.gov This typically involves attaching a reactive group or a reporter tag to the molecule, allowing it to be used in chemical proteomics experiments to "fish" for its binding partners in cell lysates. nih.gov

Lead Optimization: A "hit" compound identified from a screening campaign, such as a specific indazole derivative, often requires significant optimization to become a "lead" compound suitable for preclinical development. mdpi.com this compound can act as such a hit or starting point. The process of lead optimization involves iteratively modifying its structure to improve potency, selectivity, and ADMET properties, often guided by computational modeling and advanced preclinical testing. mdpi.com

The specific chemical features of this compound make it a valuable tool for dissecting biological pathways and a promising starting point for the development of next-generation therapeutics.

Q & A

Q. How does the compound interact with common off-target receptors (e.g., kinases or GPCRs) in selectivity panels?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.